Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
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Overview
Description
Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of ethyl chloroacetate with 4-hydroxy-6-oxo-1,6-dihydropyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-[6-oxo-4-(piperazin-1-yl)-1,6-dihydropyridazin-1-yl]acetate: This compound has a similar core structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile:
Properties
CAS No. |
1346697-92-4 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 2-[(6-oxo-1H-pyridazin-4-yl)oxy]acetate |
InChI |
InChI=1S/C8H10N2O4/c1-2-13-8(12)5-14-6-3-7(11)10-9-4-6/h3-4H,2,5H2,1H3,(H,10,11) |
InChI Key |
XROOPNANYRKETO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=O)NN=C1 |
Origin of Product |
United States |
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